molecular formula C17H23NO6 B1326016 Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate CAS No. 898758-97-9

Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate

Cat. No.: B1326016
CAS No.: 898758-97-9
M. Wt: 337.4 g/mol
InChI Key: BCSCADSMAWKMOX-UHFFFAOYSA-N
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Description

Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Cyclic Hydroxamic Acids and Lactams Synthesis : Ethyl 2-nitrophenyl oxalate and its derivatives undergo catalytic hydrogenations to yield various compounds, including 4-hydroxy-2,3-dioxo-1,4-benzoxazine and its derivatives, which are precursors to cyclic hydroxamic acids and lactams (Hartenstein & Sicker, 1993).

  • β-Aryl-α-methylidene-γ-lactones and Lactams : Utilization of related compounds for the synthesis of β-aryl-α-methylidene-γ-lactones and lactams, which exhibit cytotoxicity against various leukemia cell lines, highlighting potential applications in cancer research (Albrecht et al., 2010).

  • Synthesis of Quinolineglyoxylic Acid Derivatives : Ethyl derivatives of quinolineglyoxylic acid, which are key intermediates in pharmaceutical research, can be synthesized through catalytic hydrogenation of related compounds (Kurihara et al., 1983).

Photocatalysis and Environmental Applications

  • Photoassisted Fenton Reaction for Pesticide Decomposition : Related nitrophenyl compounds are utilized in studying the photoassisted Fenton reaction for the rapid decomposition of pesticides in water, indicating potential applications in environmental remediation (Pignatello & Sun, 1995).

High-Pressure Reactions and Chemical Synthesis

  • High Pressure Diels-Alder Reactions : The reactivity of similar nitrophenyl compounds under high pressure in Diels-Alder reactions has been explored, yielding various adducts. This has implications in the field of high-pressure chemistry and synthesis (Ibata et al., 1986).

Reductive Alkylation and Chemical Transformations

  • Reductive Monoalkylation of Nitro Aryls : A study has shown that compounds such as ethyl (4-methoxy-3-nitrophenyl) acetate can undergo reductive monoalkylation, leading to the formation of secondary benzyl amino aryls. This process is significant for chemical synthesis and pharmaceutical applications (Sydnes et al., 2008).

Properties

IUPAC Name

ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-3-24-17(20)9-7-5-4-6-8-15(19)13-10-11-16(23-2)14(12-13)18(21)22/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSCADSMAWKMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645844
Record name Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-97-9
Record name Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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